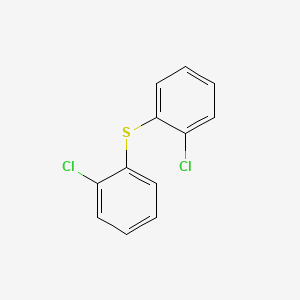
Bis(2-chlorophenyl) sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-chlorophenyl) sulfide is an organic compound with the molecular formula C12H8Cl2S. It is characterized by the presence of two chlorophenyl groups attached to a sulfur atom. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Bis(2-chlorophenyl) sulfide can be synthesized through several methods. One common method involves the reaction of 2-chlorophenol with sulfur dichloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs in an inert solvent like dichloromethane at a controlled temperature .
Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of 2,2’-thiobisphenol with chlorine gas in glacial acetic acid or by using sulfuryl chloride in dichlorobenzene . These methods are preferred due to their efficiency and scalability.
化学反应分析
Types of Reactions: Bis(2-chlorophenyl) sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiophenols.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenols.
Substitution: Various substituted phenyl sulfides.
科学研究应用
Bis(2-chlorophenyl) sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its antimicrobial properties, particularly against bacteria and fungi.
Medicine: Research has explored its potential as an antifungal and antibacterial agent.
作用机制
The mechanism of action of bis(2-chlorophenyl) sulfide, particularly its antimicrobial effects, involves the adsorption of the compound onto the cell walls and membranes of microorganisms. This adsorption disrupts the integrity of the cell membrane, leading to cell lysis and death . The compound’s effectiveness is influenced by its ability to penetrate the lipid-rich cell walls of certain bacteria.
相似化合物的比较
Bis(4-chlorophenyl) disulfide: This compound has similar structural features but contains a disulfide linkage instead of a single sulfur atom.
Bis(2-hydroxy-5-chlorophenyl) sulfide: This compound has hydroxyl groups in addition to the chlorophenyl groups, which can influence its reactivity and applications.
Uniqueness: Bis(2-chlorophenyl) sulfide is unique due to its specific combination of chlorophenyl groups and a sulfur atom, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
5097-95-0 |
|---|---|
分子式 |
C12H8Cl2S |
分子量 |
255.2 g/mol |
IUPAC 名称 |
1-chloro-2-(2-chlorophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H8Cl2S/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H |
InChI 键 |
JJMLCWKZDOCOPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)SC2=CC=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


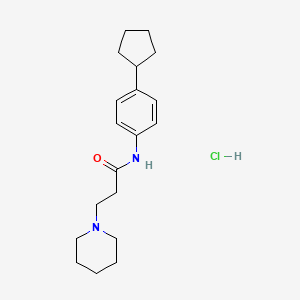
![9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12731637.png)
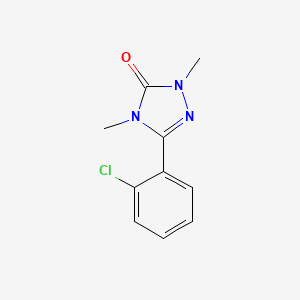
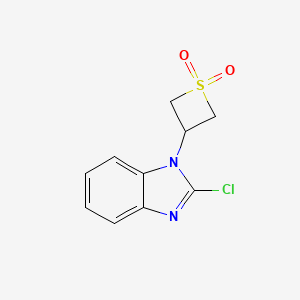
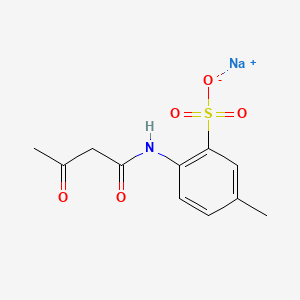

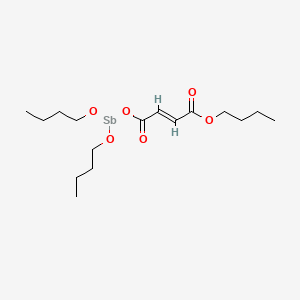
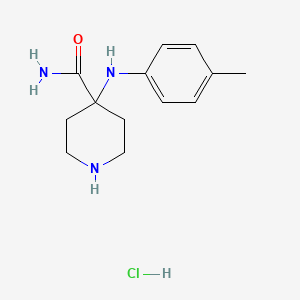
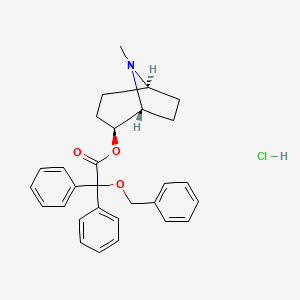
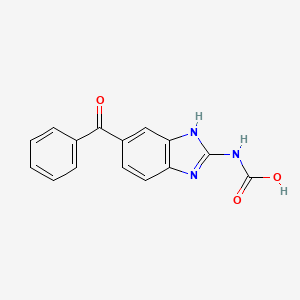
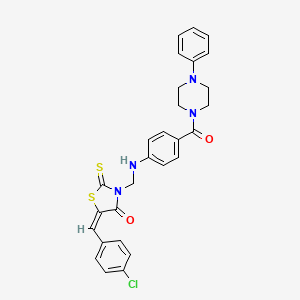

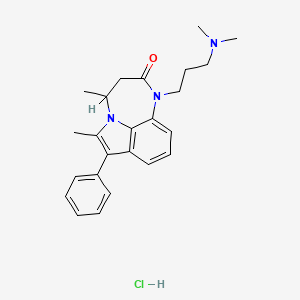
![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane](/img/structure/B12731700.png)
